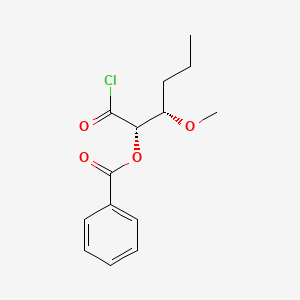
(2S,3S)-1-Chloro-3-methoxy-1-oxohexan-2-yl benzoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(2S,3S)-1-Chloro-3-methoxy-1-oxohexan-2-yl benzoate is an organic compound that belongs to the class of esters. This compound is characterized by the presence of a benzoate ester linked to a hexanone structure, which includes a chloro and methoxy substituent. The stereochemistry of the compound is defined by the (2S,3S) configuration, indicating the specific spatial arrangement of the atoms.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2S,3S)-1-Chloro-3-methoxy-1-oxohexan-2-yl benzoate typically involves the esterification of the corresponding acid with an alcohol. One common method is the Fischer esterification, where a carboxylic acid reacts with an alcohol in the presence of a strong acid catalyst, such as sulfuric acid. The reaction conditions usually require heating under reflux to drive the reaction to completion.
Industrial Production Methods
For industrial production, the synthesis may involve more efficient and scalable methods. One approach could be the use of a continuous flow reactor, which allows for better control over reaction conditions and improved yields. The raw materials are fed into the reactor, and the product is continuously removed, which can enhance the efficiency and scalability of the process.
Chemical Reactions Analysis
Types of Reactions
(2S,3S)-1-Chloro-3-methoxy-1-oxohexan-2-yl benzoate can undergo various types of chemical reactions, including:
Substitution Reactions: The chloro group can be substituted by other nucleophiles, such as hydroxide ions, leading to the formation of different derivatives.
Reduction Reactions: The carbonyl group in the hexanone structure can be reduced to an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Oxidation Reactions: The methoxy group can be oxidized to a hydroxyl group under specific conditions.
Common Reagents and Conditions
Substitution: Nucleophiles such as hydroxide ions, amines, or thiols in basic conditions.
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) in anhydrous solvents.
Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Major Products
Substitution: Formation of hydroxyl, amino, or thiol derivatives.
Reduction: Formation of the corresponding alcohol.
Oxidation: Formation of the corresponding hydroxyl derivative.
Scientific Research Applications
(2S,3S)-1-Chloro-3-methoxy-1-oxohexan-2-yl benzoate has various applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antimicrobial effects.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of (2S,3S)-1-Chloro-3-methoxy-1-oxohexan-2-yl benzoate involves its interaction with specific molecular targets. The chloro and methoxy groups can participate in hydrogen bonding and hydrophobic interactions with proteins and enzymes, potentially altering their activity. The ester linkage can be hydrolyzed by esterases, releasing the active components that exert their effects on cellular pathways.
Comparison with Similar Compounds
Similar Compounds
(2S,3S)-1-Chloro-3-methoxy-1-oxohexan-2-yl acetate: Similar structure but with an acetate ester instead of a benzoate ester.
(2S,3S)-1-Chloro-3-methoxy-1-oxohexan-2-yl propionate: Similar structure but with a propionate ester.
Uniqueness
(2S,3S)-1-Chloro-3-methoxy-1-oxohexan-2-yl benzoate is unique due to its specific stereochemistry and the presence of both chloro and methoxy substituents. These features can influence its reactivity and interactions with biological molecules, making it distinct from other similar compounds.
Properties
CAS No. |
919802-05-4 |
|---|---|
Molecular Formula |
C14H17ClO4 |
Molecular Weight |
284.73 g/mol |
IUPAC Name |
[(2S,3S)-1-chloro-3-methoxy-1-oxohexan-2-yl] benzoate |
InChI |
InChI=1S/C14H17ClO4/c1-3-7-11(18-2)12(13(15)16)19-14(17)10-8-5-4-6-9-10/h4-6,8-9,11-12H,3,7H2,1-2H3/t11-,12-/m0/s1 |
InChI Key |
INDRBVJBPBHAFT-RYUDHWBXSA-N |
Isomeric SMILES |
CCC[C@@H]([C@@H](C(=O)Cl)OC(=O)C1=CC=CC=C1)OC |
Canonical SMILES |
CCCC(C(C(=O)Cl)OC(=O)C1=CC=CC=C1)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


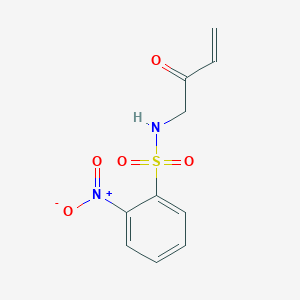
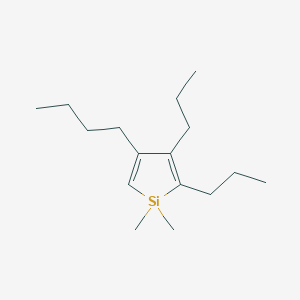
![3-Oxo-2-oxabicyclo[3.3.1]nonan-1-yl 2-methylpropanoate](/img/structure/B12623496.png)

![2-Isocyanato-5-[(4-methylphenoxy)methyl]-1,3,4-thiadiazole](/img/structure/B12623504.png)
![5,11-Dimethoxy-1,2-dihydro-8H-[1]benzopyrano[4,3-d][1]benzoxepin-8-one](/img/structure/B12623512.png)
![5-[(Dimethylamino)methyl]-1,3-thiazol-2-amine](/img/structure/B12623516.png)
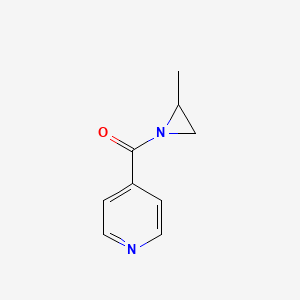
![[4-[(3aR,6aS)-5'-chloro-1-[(3,4-dihydroxyphenyl)methyl]-2',4,6-trioxospiro[1,2,3a,6a-tetrahydropyrrolo[3,4-c]pyrrole-3,3'-1H-indole]-5-yl]phenyl] acetate](/img/structure/B12623523.png)
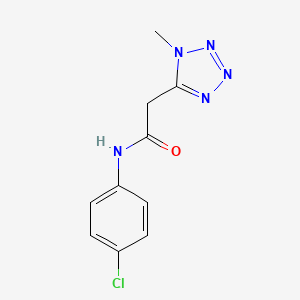
![2-Hydroxy-3-[(2-hydroxyethyl)(propyl)amino]propane-1-sulfonic acid](/img/structure/B12623541.png)
![2-Chloro-7,12-dihydro-6H-[1]benzopyrano[3,4-b]quinoxalin-6-one](/img/structure/B12623544.png)

![5,7-Diethyl-2',2',6',6'-tetramethylspiro[1,3-diazatricyclo[3.3.1.13,7]decane-2,4'-piperidine]-6-ol](/img/structure/B12623553.png)
